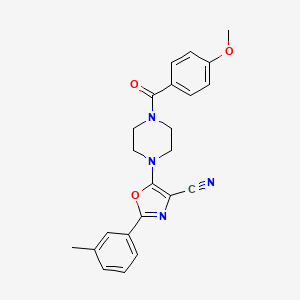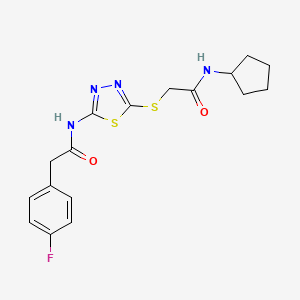
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, also known as MT-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MT-2 belongs to the class of melanocortin receptor agonists and has been found to have a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Research has explored the synthesis and antimicrobial activities of related compounds, including derivatives of 1,2,4-triazole and benzimidazole, which have shown good or moderate activities against various microorganisms. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007); (Karayel, 2021).
Anti-Inflammatory and Analgesic Agents
- Novel compounds related to this chemical structure have been synthesized and tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory activities. These findings suggest the potential of similar compounds in therapeutic applications related to pain and inflammation management (Abu‐Hashem et al., 2020).
Tuberculostatic Activity
- Studies have been conducted on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, showing potential tuberculostatic activity. This highlights the possibility of using similar chemical structures in the treatment of tuberculosis (Foks et al., 2004).
Antimicrobial Activity of Pyridine Derivatives
- Pyridine derivatives, closely related to the chemical structure , have been synthesized and shown variable antimicrobial activities against bacteria and fungi. This suggests a broad spectrum of potential antimicrobial applications for similar compounds (Patel et al., 2011).
Biological Activity of Piperazin-1-yl)methanone Derivatives
- A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and tested, showing moderate to good antimicrobial activity. This indicates the potential for developing effective antimicrobial agents from similar chemical structures (Mhaske et al., 2014).
Antiviral Activity
- Arylketotetramethylene analogues of disoxaril, which share structural similarities, were synthesized and tested against various human rhinovirus serotypes. Some derivatives showed significant antiviral activity, suggesting the potential of similar compounds in antiviral therapies (Mai et al., 1997).
Crystal Engineering and Material Properties
- Piperazine-2,5-diones derived from related chemical structures have been studied in crystal engineering, showing potential applications in materials science and crystallography (Jagadish et al., 2003).
Central Nervous System Agents
- Compounds containing a benzotriazole moiety, similar to the chemical structure , have been synthesized and tested for their affinity to 5-HT1A and 5-HT2 receptors, indicating potential applications in CNS therapies (Mokrosz et al., 1994).
Propriétés
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-4-3-5-18(14-16)21-25-20(15-24)23(30-21)27-12-10-26(11-13-27)22(28)17-6-8-19(29-2)9-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAMILPWMAHSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)
![7-(4-butylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2652216.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)

![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)
![(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2652226.png)
![1-[[1-(2-Phenylethylsulfonyl)azetidin-3-yl]methyl]triazole](/img/structure/B2652229.png)
![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2652232.png)